![molecular formula C14H9ClN2O5 B3612010 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3612010.png)
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid
Overview
Description
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a nitro group, and an amide linkage within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid can be achieved through a multi-step process starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of 2-chlorobenzoic acid using concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Amidation: The resulting 2-chloro-5-nitrobenzoic acid is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the amide linkage.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors and microwave-assisted synthesis. These methods enhance reaction efficiency and yield while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-chloro-5-[(3-aminobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amide linkage and aromatic rings facilitate binding to proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the amide linkage.
3-chloro-2-nitrobenzoic acid: Similar structure but with different positions of the chloro and nitro groups.
4-chloro-3-nitrobenzoic acid: Another isomer with different positions of the functional groups.
Uniqueness
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitro and amide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-12-5-4-9(7-11(12)14(19)20)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHJXYZEQIKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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